molecular formula C9H7F5O2S B13511129 Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate

Cat. No.: B13511129
M. Wt: 274.21 g/mol
InChI Key: CQTUJPVZJPUBSP-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is a chemical compound with a molecular weight of 274.2 g/mol It features a thiophene ring substituted with a trifluoromethyl group and a difluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate typically involves the reaction of 5-(trifluoromethyl)thiophene-3-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group and the difluoroacetate ester contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate is unique due to the presence of both the trifluoromethyl group and the thiophene ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7F5O2S

Molecular Weight

274.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate

InChI

InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-6(17-4-5)9(12,13)14/h3-4H,2H2,1H3

InChI Key

CQTUJPVZJPUBSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CSC(=C1)C(F)(F)F)(F)F

Origin of Product

United States

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